3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, a trifluoromethyl group at position 1, and an aldehyde group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3,5-dimethyl-1-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(3-13)5(2)12(11-4)7(8,9)10/h3H,1-2H3 |
InChI Key |
UOULGTYHKXUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)(F)F)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-2,4-pentanedione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems
Biology and Medicine: In medicinal chemistry, 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is explored for its potential as a pharmacophore. It can be used in the design of new drugs with improved efficacy and selectivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: This compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients that target specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The aldehyde group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, which limits its reactivity in certain chemical transformations.
Uniqueness: The presence of both trifluoromethyl and aldehyde groups in 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical properties that make it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde group provides a reactive site for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
